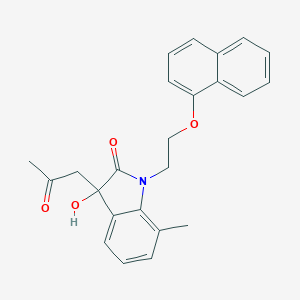

3-Hydroxy-7-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-7-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, also known as HMN-214, is a small molecule inhibitor that targets the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is involved in the regulation of cell growth and differentiation, making it an important target for cancer therapy.

Scientific Research Applications

Synthesis and Chemical Properties

- Intramolecular Cyclization : Research has shown that certain hydroxylactams, which are structurally related to the chemical , can undergo intramolecular cyclization to form complex isoxazolo-pyrroloisoquinoline derivatives. This process can yield diastereoisomers with potential applications in the development of new chemical entities (L. V. Lenshmidt et al., 2018).

- Green Synthetic Methods : There are studies exploring the synthesis of derivatives involving naphthalene moieties using green chemistry approaches. These methods emphasize simplicity, high yield, and eco-friendly catalysts, hinting at the potential for sustainable production of related compounds (Zhijie Fu et al., 2016).

Biological and Pharmacological Research

- Anticancer Agent Development : Compounds with structural similarities to the chemical have been synthesized and evaluated for their potential as anticancer agents. This includes research on various substituted compounds and their interactions with nucleophiles (R. S. Gouhar & Eman M. Raafat, 2015).

- Antioxidant and Anti-inflammatory Activities : Derivatives related to this chemical have been synthesized and tested for in vitro antioxidant and anti-inflammatory activities, suggesting potential therapeutic applications (Madasamy Kumar et al., 2017).

- Hydroxyindole-O-Methyltransferase Inhibition : Naphthalenic derivatives have been explored for their ability to inhibit hydroxyindole-O-methyltransferase, an enzyme crucial in melatonin biosynthesis, indicating potential relevance in sleep and circadian rhythm disorders (I. Picard et al., 1999).

Spectroscopic and Binding Studies

- Fluorescence Spectral Studies : Fluorescent probes structurally similar to the compound have been studied for their interaction with biological molecules like Bovine Serum Albumin (BSA). Such studies are crucial for understanding the binding and interaction properties of these compounds (K. Ghosh et al., 2016).

properties

IUPAC Name |

3-hydroxy-7-methyl-1-(2-naphthalen-1-yloxyethyl)-3-(2-oxopropyl)indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c1-16-7-5-11-20-22(16)25(23(27)24(20,28)15-17(2)26)13-14-29-21-12-6-9-18-8-3-4-10-19(18)21/h3-12,28H,13-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSQMOIRUPITFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2CCOC3=CC=CC4=CC=CC=C43)(CC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-7-methyl-1-(2-(naphthalen-1-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-furyl-N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B368395.png)

![2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B368396.png)

![2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide](/img/structure/B368398.png)

![1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B368400.png)

![1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B368401.png)

![2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368402.png)

![1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368403.png)

![1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B368405.png)

![2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B368406.png)

![2-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B368407.png)

![2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B368408.png)

![2-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}ethan-1-ol](/img/structure/B368409.png)

![2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B368412.png)

![N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368413.png)